molecular formula C20H15N3O2 B12676996 Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)- CAS No. 109388-63-8

Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)-

Cat. No.: B12676996
CAS No.: 109388-63-8
M. Wt: 329.4 g/mol
InChI Key: CDLAMYBVRRCHFM-UHFFFAOYSA-N
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Description

The compound imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)- (hereafter referred to as Compound A) features a bicyclic imidazo[1,2-a]pyridine core with three key substituents:

  • 2-phenyl group: A hydrophobic aromatic substituent.
  • 8-(phenylmethoxy) group: A bulky, lipophilic substituent influencing solubility and receptor interactions.

This structural configuration distinguishes Compound A from other imidazo[1,2-a]pyridine derivatives. Its nitroso group at position 3 and phenylmethoxy group at position 8 are critical for electronic modulation and conformational stability, as evidenced by NMR studies .

Properties

CAS No.

109388-63-8

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-nitroso-2-phenyl-8-phenylmethoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C20H15N3O2/c24-22-20-18(16-10-5-2-6-11-16)21-19-17(12-7-13-23(19)20)25-14-15-8-3-1-4-9-15/h1-13H,14H2

InChI Key

CDLAMYBVRRCHFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3N=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyridine Core with Substituents

3.1.1. Ultrasonication and Molecular Iodine Catalysis Method

A green and efficient method involves a three-component coupling reaction catalyzed by molecular iodine under ultrasonic irradiation in aqueous medium:

  • Reactants: 2-aminopyridine derivatives, acetophenone derivatives, and dimedone.
  • Catalyst: Molecular iodine (20 mol%).
  • Conditions: Ultrasonic irradiation at room temperature for 30 minutes per step.
  • Mechanism:
    • Iodine activates acetophenone to form phenylglyoxal intermediates.
    • Phenylglyoxal undergoes Knoevenagel condensation with dimedone.
    • 2-Aminopyridine adds via aza-Michael addition.
    • Intramolecular cyclization forms the imidazo[1,2-a]pyridine ring.
  • Yields: Up to 96% with short reaction times.
  • Advantages: Environmentally benign, mild conditions, high selectivity, and no heavy metals.

This method can be adapted to introduce the phenyl group at the 2-position by selecting appropriate acetophenone derivatives. The phenylmethoxy group at the 8-position can be introduced by using 8-phenylmethoxypyridine derivatives as starting materials or by subsequent functional group transformations.

Nitrosation at the 3-Position

3.3.1. Direct Nitrosation

  • The 3-nitroso derivative is obtained by treating the 3-amino-imidazo[1,2-a]pyridine intermediate with a nitrosating agent such as saturated sodium nitrite in acetic acid.
  • Reaction conditions: Stirring at ambient temperature for several hours (e.g., 5 hours).
  • The product precipitates upon addition of water and is isolated by filtration.

This step selectively converts the amino group at the 3-position to the nitroso group without affecting other substituents.

Alternative Synthetic Routes

3.4.1. Formylation and Reduction Route

  • The imidazo[1,2-a]pyridine core can be formylated at the 3-position using Vilsmeier-Haack reaction.
  • The aldehyde is then reduced to the corresponding alcohol.
  • Subsequent substitution reactions introduce the phenylmethoxy group at the 8-position.
  • Nitrosation is performed as described above.

3.4.2. Cyanomethylation and Hydrolysis

  • Aminomethylation of the imidazo-pyridine followed by alkylation and cyanide substitution yields nitrile intermediates.
  • Hydrolysis and further functionalization lead to the desired nitroso compound.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Intermediate/Product Yield/Notes
1 Benzylation 3-Hydroxy-2-aminopyridine + benzyl halide 2-Amino-3-(phenylmethoxy)pyridine High yield, base-catalyzed
2 Three-component coupling 2-Amino-3-(phenylmethoxy)pyridine, acetophenone, dimedone, I2, ultrasound, water 8-(Phenylmethoxy)-2-phenyl-imidazo[1,2-a]pyridine Up to 96%, mild, green chemistry
3 Nitrosation Saturated NaNO2 in acetic acid 3-Nitroso-2-phenyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine Good yield, selective nitrosation
4 Optional formylation/reduction Vilsmeier-Haack reagent, NaBH4 3-Formyl or 3-hydroxy intermediates Alternative route for functionalization
5 Cyanomethylation/hydrolysis Aminomethylation, alkylation, NaCN, hydrolysis Nitrile and carboxamide intermediates Multi-step, used for related derivatives

Research Findings and Analysis

  • The iodine-catalyzed ultrasonication method is notable for its environmental compatibility, short reaction times, and high yields, making it a preferred method for synthesizing imidazo[1,2-a]pyridine derivatives with complex substituents.
  • Nitrosation using sodium nitrite in acidic medium is a straightforward and efficient method to introduce the nitroso group at the 3-position without side reactions.
  • The phenylmethoxy substituent at the 8-position can be introduced early in the synthesis via benzylation of the pyridine precursor, ensuring regioselective substitution.
  • Alternative synthetic routes involving formylation and cyanomethylation provide flexibility for structural modifications but are more complex and less environmentally friendly.
  • The described methods have been validated by spectral data (FT-IR, NMR, mass spectrometry) and elemental analysis confirming the structure and purity of the final compounds.

Chemical Reactions Analysis

Types of Reactions: Imidazo(1,2-a)pyridine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include halogenated imidazo(1,2-a)pyridines, reduced derivatives, and oxidized compounds .

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine derivatives involves interaction with specific molecular targets and pathways. For example, certain derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes and disrupting cell wall synthesis . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogues

Table 1: Substituent Effects on H-5 Chemical Shift in Imidazo[1,2-a]pyridines
Compound Substituent at Position 3 H-5 Chemical Shift (ppm) Key Feature Reference
Compound A Nitroso 9.89 Strong H-bonding/electron withdrawal
3-Nitro-2-(4-nitrophenyl) Nitro 9.95 Electron withdrawal
3-Formyl-2-phenyl Formyl 9.68 Moderate electron withdrawal
SCH28080 (3-cyanomethyl) Cyanomethyl N/A Bioactive antiulcer conformation

Key Observations :

  • The 3-nitroso group in Compound A induces a significant downfield shift in H-5 (9.89 ppm), indicative of strong electron withdrawal and intramolecular H-bonding interactions .
Comparison with Antiulcer Analogues:

SCH28080 (3-cyanomethyl-2-methyl-8-(phenylmethoxy)-) Adopts an extended conformation critical for binding to gastric H+/K+-ATPase (IC₅₀: sub-10 μM) . The 3-cyanomethyl group stabilizes the extended form via steric and electronic effects.

Compound A

  • The 3-nitroso group may favor a folded conformation due to H-bonding between nitroso and adjacent atoms (e.g., H-5). This could reduce antiulcer efficacy compared to SCH28080, as bioactive analogues require the extended conformation .

Rigid Tricyclic Analogues Derivatives locked in the extended conformation (e.g., 8,9-dihydro-2-methyl-9-phenyl-7H-imidazo[1,2-a]pyrano[2,3-c]pyridine) show antiulcer activity comparable to SCH28080, confirming the necessity of the extended form .

Table 2: Pharmacological Profiles of Selected Analogues
Compound Substituents Biological Activity IC₅₀/GI₅₀ Reference
Compound A 3-nitroso, 2-phenyl, 8-OPh Antimicrobial potential Not reported
SCH28080 3-cyanomethyl, 2-methyl Antiulcer (H+/K+-ATPase) Sub-10 μM
5-Methoxy imidazo[1,2-a]pyridine 5-methoxy CENP-E inhibition (anticancer) IC₅₀: 3.6 nM
3-Amino-2-methyl-8-OPh 3-amino Antiulcer, metabolized to SCN⁻ Comparable to SCH28080

Key Findings :

  • Antiulcer Activity: Compound A’s nitroso group may reduce efficacy compared to SCH28080, as amino or cyanomethyl groups enhance stability in the extended conformation .

Biological Activity

Imidazo(1,2-a)pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential. This article focuses on the compound Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)- (CAS: 109388-63-8), exploring its biological activity through various studies and findings.

  • Molecular Formula : C20H15N3O2
  • Molar Mass : 329.35 g/mol
  • CAS Number : 109388-63-8

Biological Activities

The biological activities of Imidazo(1,2-a)pyridine derivatives are extensive, including:

  • Anticancer Activity : Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the proliferation of breast cancer cells (MCF-7) with varying degrees of potency based on their structural modifications .
  • Antimicrobial Properties : Imidazo(1,2-a)pyridine compounds have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell functions or inhibiting essential enzymes .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation through various pathways, potentially offering therapeutic benefits for inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of Imidazo(1,2-a)pyridine derivatives has been extensively studied to optimize their biological efficacy. Key findings include:

  • Nitroso Group Influence : The presence of the nitroso group at the 3-position significantly enhances anticancer activity. This modification has been linked to increased interactions with biological targets .
  • Phenyl Substituents : The introduction of phenyl groups at specific positions (e.g., 2 and 8) contributes to improved lipophilicity and bioavailability, enhancing the overall therapeutic potential of these compounds .

Case Studies

  • Cytotoxicity Against MCF-7 Cells :
    • A study evaluated the cytotoxic effects of various Imidazo(1,2-a)pyridine derivatives on MCF-7 breast cancer cells using the MTT assay. Compounds were tested at concentrations ranging from 12.5 to 400 µg/mL. Results indicated that specific derivatives exhibited lower IC50 values, indicating higher potency against cancer cells compared to others .
    CompoundIC50 (µg/mL)Activity Level
    C525High
    D475Moderate
  • Antimicrobial Testing :
    • A series of Imidazo(1,2-a)pyridine analogs were tested against common pathogens such as E. coli and S. aureus. The results showed that certain compounds displayed significant inhibitory effects, suggesting their potential utility as antimicrobial agents .

Q & A

Q. What are the established synthetic methodologies for preparing imidazo[1,2-a]pyridine derivatives with nitroso and phenylmethoxy substituents?

Methodological Answer: The synthesis typically involves halogenation and functionalization of the imidazo[1,2-a]pyridine core. A robust approach includes:

  • Solid-phase synthesis using polymer-bound 2-aminonicotinate treated with α-haloketones to form the imidazo[1,2-a]pyridine scaffold, followed by halogenation at the 3-position .
  • Multicomponent reactions (e.g., condensation of aldehydes, amines, and ketones) to introduce substituents at positions 2 and 3 .
  • Friedel-Crafts acylation for selective C-3 functionalization, optimized to avoid side reactions and ensure high purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR spectroscopy to identify functional groups (e.g., nitroso groups at ~1512 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation patterns.

Q. What solvent systems and reaction conditions are optimal for introducing the nitroso group at the 3-position?

Methodological Answer: Nitroso group introduction requires careful control to avoid over-oxidation:

  • Use Lewis acid catalysts (e.g., FeCl₃) in anhydrous dichloromethane at 0–5°C .
  • Avoid prolonged reaction times or high temperatures, which may lead to decomposition of the nitroso moiety .

Q. How can the phenylmethoxy group at the 8-position influence reactivity in downstream functionalization?

Methodological Answer: The electron-donating phenylmethoxy group:

  • Activates the pyridine ring for electrophilic substitution at adjacent positions (e.g., C-7) .
  • May require protective strategies (e.g., silylation) during halogenation or cross-coupling reactions to prevent demethylation .

Q. What are the key challenges in purifying imidazo[1,2-a]pyridine derivatives with nitroso substituents?

Methodological Answer:

  • Chromatography : Use silica gel with non-polar solvents (e.g., hexane/ethyl acetate) to minimize nitroso group decomposition.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline products .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding to biological targets .
  • Use molecular docking to simulate interactions with enzymes (e.g., GABAA receptors) and prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Target validation : Use CRISPR-based knockouts or isoform-specific inhibitors to confirm involvement of suspected targets (e.g., kinases vs. GPCRs) .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents to isolate contributions of the nitroso and phenylmethoxy groups .

Q. How can reaction optimization reduce side products during halogenation at the 3-position?

Methodological Answer:

  • Apply statistical design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading) and identify optimal conditions .
  • Monitor reaction progress via in situ IR to halt reactions at >90% conversion, minimizing byproduct formation .

Q. What mechanistic insights explain the instability of the nitroso group under acidic conditions?

Methodological Answer:

  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track nitroso decomposition rates in varying pH environments.
  • Computational modeling : Identify protonation states or intermediates (e.g., nitrosyl chloride) that accelerate degradation .

Q. How can heterogeneous catalysis improve scalability of imidazo[1,2-a]pyridine synthesis?

Methodological Answer:

  • Test Fe₃O₄@TiO₂@ILs-ZIF-8 nanocomposites for recyclable catalysis in multicomponent reactions, reducing metal leaching .
  • Optimize microwave-assisted synthesis to enhance reaction efficiency and yield (e.g., 67% yield in 30 minutes) .

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